molecular formula C8H16O2 B7822675 1,1-Diethoxybut-2-ene

1,1-Diethoxybut-2-ene

Cat. No. B7822675
M. Wt: 144.21 g/mol
InChI Key: ZUMISMXLQDKQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394837B2

Procedure details

Crotonaldehyde (23.64 mL, 285.35 mmol), triethyl orthoformate (57.02 mL, 342.42 mmol) and ammonium nitrate (2.28 g, 28.54 mmol) were combined in 60 mL EtOH. After 22 h at ambient temperature, the reaction was diluted with EtOAc (60 mL) and washed with saturated sodium bicarbonate solution (40 mL). The aqueous layer was back extracted with EtOAc (20 mL). The combined organics were washed with brine (40 mL), dried over Na2SO4, filtered and concentrated in vacuo to give 36.5 g (89%) of 1,1-diethoxybut-2-ene. 1H NMR (CDCl3, 400 MHz) 5.84 (m, 1H); 5.54 (m, 1H); 4.82 (d, J=5.7 Hz, 1H); 3.64 (m, 2H); 3.49 (m, 2H); 1.73 (m, 3H); 1.21 (m, 6H).
Quantity
23.64 mL
Type
reactant
Reaction Step One
Quantity
57.02 mL
Type
reactant
Reaction Step Two
Quantity
2.28 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=O)/[CH:2]=[CH:3]/C.[CH:6]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])OCC.[N+]([O-])([O-])=O.[NH4+]>CCO.CCOC(C)=O>[CH2:14]([O:13][CH:6]([O:10][CH2:11][CH3:12])[CH:1]=[CH:2][CH3:3])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
23.64 mL
Type
reactant
Smiles
C(\C=C\C)=O
Step Two
Name
Quantity
57.02 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
2.28 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[NH4+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (40 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was back extracted with EtOAc (20 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)OC(C=CC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 36.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.